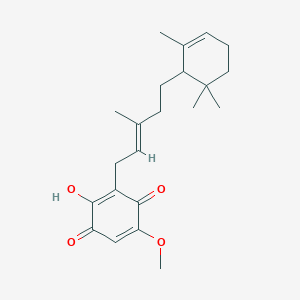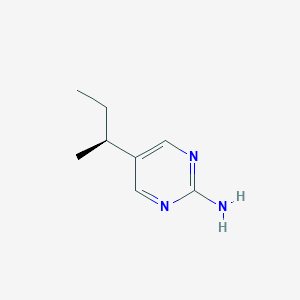![molecular formula C12H12N2O2S B136830 2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-60-4](/img/structure/B136830.png)
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic acid, commonly known as ATPA, is a synthetic compound that belongs to the class of glutamate receptor agonists. It is a potent and selective agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. ATPA is widely used in scientific research as a tool to study the mechanisms of excitatory neurotransmission in the central nervous system.
作用机制
ATPA acts as an agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. When ATPA binds to the AMPA receptor, it causes the receptor to open and allow the influx of positively charged ions such as sodium and calcium. This influx of ions leads to depolarization of the postsynaptic membrane, which can trigger an action potential and the release of neurotransmitters.
生化和生理效应
ATPA has been shown to have various biochemical and physiological effects in the central nervous system. It can enhance synaptic plasticity, which is the ability of synapses to change in strength and efficacy in response to neuronal activity. ATPA can also increase the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory.
实验室实验的优点和局限性
ATPA is a potent and selective agonist of the AMPA receptor, which makes it a valuable tool for studying the mechanisms of excitatory neurotransmission in the central nervous system. Its selectivity allows researchers to isolate the effects of AMPA receptor activation from other neurotransmitter systems. However, ATPA has limitations in that it is not a natural ligand for the AMPA receptor and can cause non-physiological effects.
未来方向
There are several future directions for research involving ATPA. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Another area of interest is the development of new compounds that can selectively target AMPA receptors and have fewer non-physiological effects. Additionally, researchers are investigating the potential therapeutic applications of AMPA receptor agonists in the treatment of neurological disorders.
合成方法
ATPA can be synthesized using various methods, including the reaction of 2-bromo-3-nitrobenzoic acid with thioamide, followed by reduction and cyclization. Another method involves the reaction of 2-bromo-3-nitrobenzoic acid with thiosemicarbazide, followed by reduction and cyclization. The synthesis of ATPA requires expertise in organic chemistry and is typically carried out in specialized laboratories.
科学研究应用
ATPA is widely used in scientific research to study the mechanisms of excitatory neurotransmission in the central nervous system. It is a potent and selective agonist of the AMPA receptor, which is involved in synaptic plasticity, learning, and memory. ATPA has been used in various studies to investigate the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
属性
CAS 编号 |
132483-60-4 |
|---|---|
产品名称 |
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid |
分子式 |
C12H12N2O2S |
分子量 |
248.3 g/mol |
IUPAC 名称 |
2-[3-amino-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,13H2,1H3,(H,15,16) |
InChI 键 |
PMWZSTUEENPYHG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)N)C(=O)O |
规范 SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



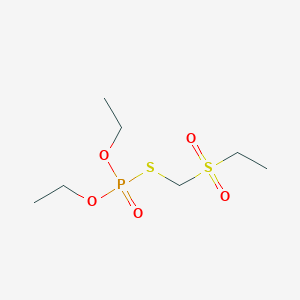
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)
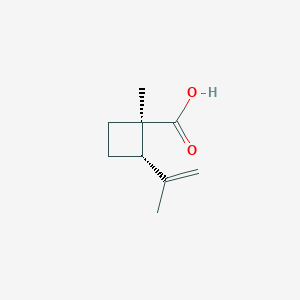
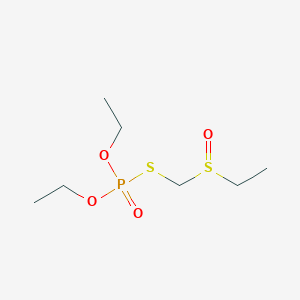
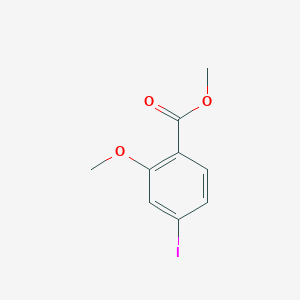
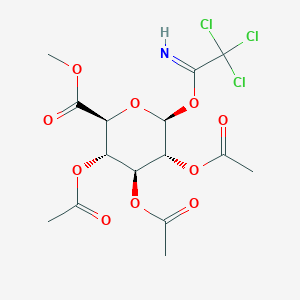
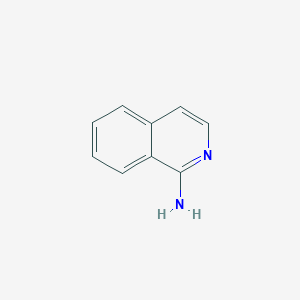
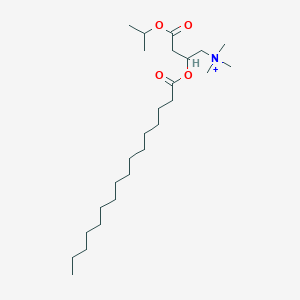
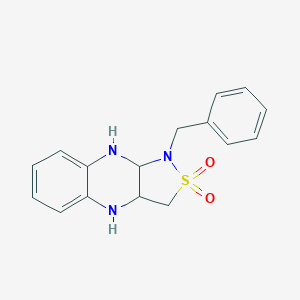
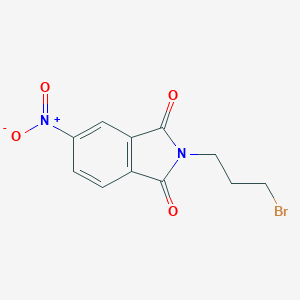
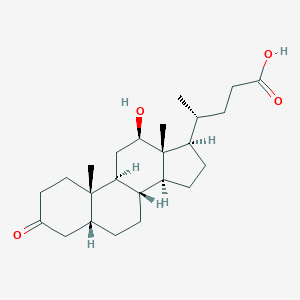
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
